(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate
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Overview
Description
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a triazinone core linked to a benzoate moiety, which is further substituted with a trifluoromethyl group. This combination of functional groups imparts distinctive chemical and physical properties to the molecule.
Mechanism of Action
Target of Action
The primary targets of the compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is essential for transmitting signals in the nervous system.
Mode of Action
The compound this compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode
Biochemical Pathways
By inhibiting AChE and BuChE, the compound this compound affects the cholinergic pathway . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine.
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its inhibitory effect on AChE and BuChE . By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, which can enhance nerve impulse transmission.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the triazinone core, which can be synthesized via cyclization reactions involving appropriate precursors such as hydrazines and carboxylic acids. The benzoate moiety is then introduced through esterification reactions, often using reagents like trifluoromethylbenzoic acid and suitable coupling agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the triazinone core or the benzoate moiety.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazinone derivatives, while substitution reactions can produce a variety of functionalized benzoate compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been investigated for its potential as a bioactive molecule. Studies have shown that derivatives of the triazinone core exhibit promising activity against certain biological targets, making them candidates for drug development.
Medicine
In medicine, this compound and its derivatives are being explored for their potential therapeutic applications. For example, some derivatives have shown activity against cancer cells and may serve as leads for the development of new anticancer agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Comparison with Similar Compounds
Similar Compounds
4-oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide: This compound shares the triazinone core but differs in its substituents, leading to different chemical and biological properties.
4H-benzo[d][1,3]oxazines: These compounds have a similar heterocyclic structure but differ in their core and substituents, resulting in distinct applications and activities.
Uniqueness
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate is unique due to its combination of a triazinone core with a trifluoromethyl-substituted benzoate moiety. This structural arrangement imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O3/c17-16(18,19)11-7-5-10(6-8-11)15(24)25-9-22-14(23)12-3-1-2-4-13(12)20-21-22/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWBVXWVIHXJPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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